molecular formula C13H14N2OS B2506739 5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one CAS No. 54855-88-8

5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one

Cat. No. B2506739
CAS RN: 54855-88-8
M. Wt: 246.33
InChI Key: OENAVOGIKPEVCP-UHFFFAOYSA-N
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Description

“5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and drugs .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, often involves the condensation of amines with carbonyl compounds . For instance, the regioselective synthesis of N2-substituted derivatives of 2-amino-6-benzyl-5-methylpyrimidin-4(3H)-one from 6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one has been investigated .

Scientific Research Applications

Polymorphism and Structural Analysis

One study detailed the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, producing compounds including 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one. This compound exhibits polymorphism, with two forms showing distinct hydrogen bonding and π-π interactions, contributing to our understanding of molecular assembly and crystal engineering (Glidewell, Low, Marchal, & Quesada, 2003).

Regioselective Synthesis

Research has focused on the regioselective synthesis of pyrimidin-4(3H)-ones, including derivatives of the compound . These syntheses aim at diversifying the substituent pattern on the pyrimidine ring, facilitating the exploration of new chemical entities with potential biological activities (dos Santos et al., 2015).

Dual Inhibitory Activity

A notable study synthesized compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, investigating their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This research contributes to the development of potential therapeutics targeting cancer and other diseases requiring modulation of folate pathways (Gangjee, Qiu, Li, & Kisliuk, 2008).

Intermolecular Stacking and Molecular Design

The effect of substituents on intermolecular interactions has been explored through the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These studies examine how bulky groups like the benzyl moiety influence molecular stacking and hydrogen bonding, providing insights into molecular design principles for pharmaceuticals and materials science (Avasthi et al., 2002).

Domino Reactions and Chemical Transformations

Another area of research involves domino reactions, where compounds containing the pyrimidin-4-yl moiety undergo transformations leading to the creation of new chemical structures. This work adds to the repertoire of synthetic strategies for constructing complex molecules from simpler precursors, potentially enabling the discovery of novel therapeutic agents (Erkin & Ramsh, 2014).

Future Directions

The future directions for the study and application of “5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in medicine and other fields .

properties

IUPAC Name

5-benzyl-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-11(8-10-6-4-3-5-7-10)12(16)15-13(14-9)17-2/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENAVOGIKPEVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Benzyl-6-methylthiouracil (6.0 gms) and sodium hydroxide (1.06 gms) were dissolved in water (30 mls). The solution was cooled and ethanol (60 mls) and methyl iodide (3.67 gms) added with stirring. The mixture was heated at 60° C for 1/2 hour, cooled and the resulting solid collected and water-washed. A second crop of solid was obtained by acidification of the filtrate to pH=4 with acetic acid. Recrystallisation from ethanol produced 5-benzyl-6-methyl-2-methylthio-4-pyrimidone (5.53 gms) m.p. = 220°-221.5° C. An intimate mixture of 5-(2-aminoethyl)thimoethyl-4-methylimidazole (1.28 gms) and 5-benzyl-6-methyl-2-methylthio-4-pyrimidone (1.84 gms) was heated at 150°-160° C (oil-bath temperature) for 41/2 hours. The mixture was cooled, washed with water and recrystallised from isopropanol to give 2-[-2-(4-methyl-5-imidazolylmethylmethylthio)ethylamino[-5-benzyl-6-methyl-4-pyrimidone (1.82 gms) m.p. = 140°-141.5° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
3.67 g
Type
reactant
Reaction Step Two

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